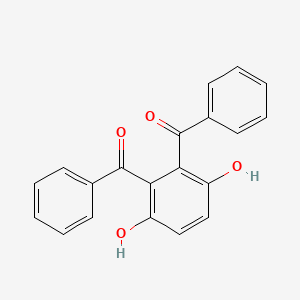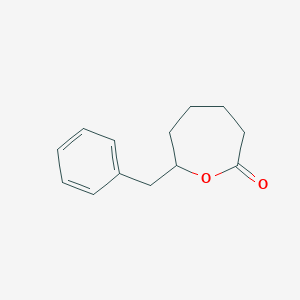
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with different substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A closely related compound with a similar structure but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
116146-00-0 |
|---|---|
Molecular Formula |
C17H24ClN5 |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
6-chloro-4-N-(3-methylbutan-2-yl)-2-N-(2-phenylpropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H24ClN5/c1-11(2)12(3)19-15-20-14(18)21-16(22-15)23-17(4,5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H2,19,20,21,22,23) |
InChI Key |
BLBFSJWHETTXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


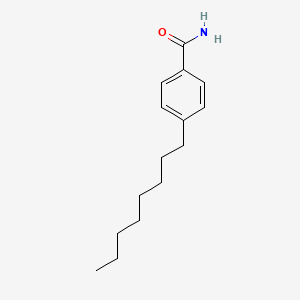
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
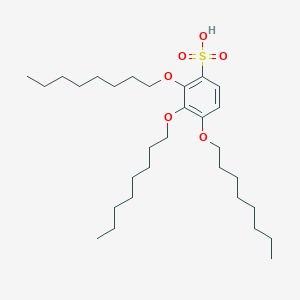
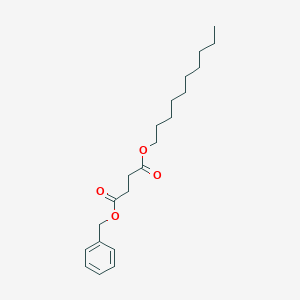
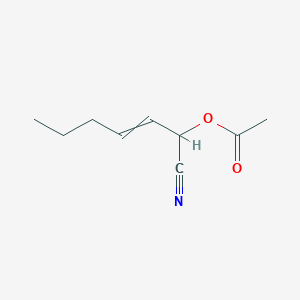
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)

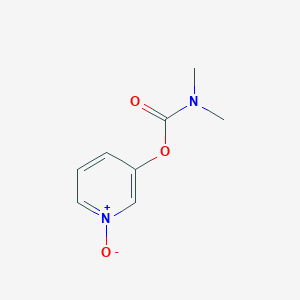
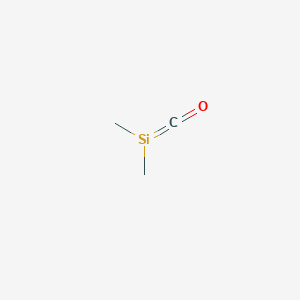
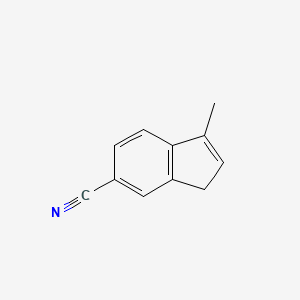
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
